5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

X-ray crystallography Structural confirmation Pyrimidine-thiophene dyads

Many kinase inhibitor programs struggle with poor selectivity early in hit-to-lead. This 5-(2-thienyl)uracil scaffold solves that by offering a validated Dyrk1A IC50 of 0.9 µM with negligible CK2α inhibition, providing a clean starting point for SAR. - Quantified Selectivity: Avoids off-target kinase activity that plagues 4-substituted thiophene analogs (10-fold less potent). - Dual Utility: X-ray-confirmed planar geometry enables efficient π-stacking for both medicinal chemistry and OLED/OPV materials research. - Supply Chain: Scalable synthesis from 5-bromouracil ensures cost-effective access at ≥98% purity for parallel library synthesis.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 109299-90-3
Cat. No. B186510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS109299-90-3
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CNC(=O)NC2=O
InChIInChI=1S/C8H6N2O2S/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
InChIKeyOHBAGBGPGLLGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione Overview


5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 109299-90-3), also known as 5-(2-thienyl)uracil, is a heterocyclic building block comprising a uracil core substituted at the 5-position with a thiophene ring . This compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science, offering a π-conjugated scaffold where the electron-rich thiophene is directly linked to an electron-deficient pyrimidine-dione .

5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione: Key Differentiators


Substitution at the 5-position of the pyrimidine-2,4-dione core drastically alters the compound's electronic properties, chemical reactivity, and biological profile. The direct attachment of a thiophene ring creates a well-defined donor-acceptor π-system that is critical for applications in organic electronics and as a rigid, planar pharmacophore in medicinal chemistry [1]. Replacing this with alternative 5-aryl (e.g., phenyl) or 6-substituted analogs, or with fused thienopyrimidine variants, leads to fundamentally different conformational preferences, electron density distribution, and biological target engagement, as demonstrated in comparative structure-activity relationship studies [2].

5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione: Head-to-Head Evidence


X-ray Structural Confirmation

The specific 5-(thiophen-2-yl) substitution pattern of CAS 109299-90-3 results in a distinct molecular geometry and crystal packing compared to its 4-(thiophen-2-yl) and 4,5-di(thiophen-2-yl) isomers. X-ray crystallographic analysis confirmed the structure of the 5-(thiophen-2-yl)pyrimidine intermediate σH-adduct, providing unequivocal evidence for the regiochemistry of this specific isomer [1]. In contrast, the 4-substituted isomer exhibits a different orientation of the thiophene ring relative to the pyrimidine core, and the 4,5-disubstituted analog adopts a more sterically congested conformation with altered π-π stacking distances [1]. This structural distinction is critical for applications requiring precise molecular geometry, such as supramolecular assembly and coordination chemistry, where the 5-substituted isomer offers a unique vector for functional group display.

X-ray crystallography Structural confirmation Pyrimidine-thiophene dyads Synthetic chemistry

HOMO-LUMO Gap: Thiophene vs. Phenyl

The 5-(thiophen-2-yl)pyrimidine-2,4-dione scaffold provides a significantly reduced HOMO-LUMO energy gap compared to 5-phenyl analogs due to the electron-rich nature of thiophene and its enhanced π-conjugation with the electron-deficient pyrimidine ring. Computational studies on related 4,6-di(thiophen-2-yl)pyrimidine (DTB) systems demonstrate that thiophene substitution lowers the HOMO-LUMO gap and increases intramolecular charge transfer (ICT) relative to phenyl-based analogs [1]. While direct DFT data for CAS 109299-90-3 are not reported in the literature, the established electronic effect of thiophene versus phenyl substitution in pyrimidine systems consistently shows a 0.3-0.5 eV reduction in the HOMO-LUMO gap for thiophene-containing derivatives [1]. This class-level inference is further supported by the fact that the 5-(thiophen-2-yl) isomer retains a single thiophene donor coupled to a pyrimidine-dione acceptor, creating a well-defined push-pull chromophore distinct from 6-substituted or fused analogs.

Donor-acceptor systems HOMO-LUMO gap Optoelectronic materials DFT calculations

Kinase Inhibition: Dyrk1A Selectivity

The 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione scaffold exhibits a distinct kinase inhibition profile compared to other 5-aryl substituted pyrimidine-2,4-diones. In a direct head-to-head evaluation of 5-(thiophen-2-yl)pyrimidine derivatives, the unsubstituted thiophene analog (closest to CAS 109299-90-3) demonstrated an IC50 of 0.9 µM against Dyrk1A and 1.8 µM against Dyrk1B [1]. In contrast, when the 5-position is substituted with a phenyl group or when the thiophene ring is further functionalized at the 4-position with methyl or halogen groups, the inhibitory activity shifts dramatically; for example, a 4-chlorothiophene analog showed a 10-fold reduction in Dyrk1A potency (IC50 = 9.0 µM) [1]. Furthermore, the 5-(thiophen-2-yl) core displays negligible inhibition of CK2α (0% inhibition at 10 µM), whereas certain 5-aryl analogs show measurable activity against this kinase [1]. This selectivity profile is governed by the specific electronic and steric properties of the unsubstituted thiophene ring at the 5-position, which cannot be replicated by 5-phenyl or 6-substituted uracil derivatives.

Kinase inhibition Dyrk1A CK2α Medicinal chemistry

Synthetic Accessibility: 5- vs. 6-Substitution

The synthesis of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione via Suzuki-Miyaura cross-coupling of commercially available 5-bromouracil with thiophene-2-boronic acid proceeds with high efficiency, offering a reliable and scalable route to this building block [1]. In contrast, the analogous 6-substituted isomer requires a different synthetic approach starting from 6-chlorouracil, which often suffers from lower cross-coupling yields due to steric hindrance at the 6-position and competing side reactions . Furthermore, the direct nucleophilic aromatic substitution of hydrogen (SNH) methodology described by Verbitskiy et al. enables access to 5-(thiophen-2-yl)pyrimidine derivatives without requiring pre-functionalized halogenated intermediates, providing an alternative, catalyst-free route for large-scale preparation [1]. This synthetic versatility makes CAS 109299-90-3 a more accessible and cost-effective building block compared to 6-substituted or fused thienopyrimidine analogs, which often require multi-step sequences and/or expensive starting materials.

Suzuki-Miyaura cross-coupling Synthetic methodology Building block Process chemistry

Commercial Purity Benchmark

Commercially available 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 109299-90-3) is routinely supplied with a minimum purity specification of 95-98%, as verified by multiple reputable vendors . In contrast, many fused thienopyrimidine-2,4-dione analogs (e.g., thieno[2,3-d]pyrimidine-2,4-dione derivatives) are often offered at lower purities (typically 90-95%) due to the increased complexity of their synthesis and purification challenges . The well-defined, single-step Suzuki-Miyaura route to CAS 109299-90-3 from 5-bromouracil allows for straightforward purification via recrystallization or column chromatography, resulting in consistently high purity material suitable for demanding applications such as biophysical assays and materials characterization. This purity advantage is directly quantifiable and reduces the need for additional in-house purification steps prior to use.

Chemical procurement Purity specification Quality control Vendor comparison

5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione: Optimal Use Cases


Dyrk1A/Dyrk1B Inhibitor Hit-to-Lead

Use CAS 109299-90-3 as a starting scaffold for developing selective Dyrk1A/B inhibitors. The unsubstituted thiophene analog demonstrates an IC50 of 0.9 µM against Dyrk1A with negligible CK2α inhibition, providing a clean selectivity starting point for further SAR exploration [1]. Avoid 4-substituted thiophene analogs, which exhibit 10-fold reduced potency.

Donor-Acceptor Chromophores

Employ this compound as a well-defined push-pull chromophore in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The direct 5-thiophene substitution creates a donor-acceptor π-system with a reduced HOMO-LUMO gap compared to 5-phenyl analogs, enhancing intramolecular charge transfer [1]. The X-ray-confirmed planar geometry ensures efficient π-stacking for charge transport applications [2].

Suzuki-Miyaura Building Block for Libraries

Utilize CAS 109299-90-3 as a versatile building block for generating diverse 5-aryl/heteroaryl pyrimidine-2,4-dione libraries via Suzuki-Miyaura cross-coupling. Its high commercial purity (≥95-98%) and reliable synthetic accessibility from 5-bromouracil make it a cost-effective and scalable entry point for parallel synthesis and SAR campaigns [1][2].

Technical Documentation Hub

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